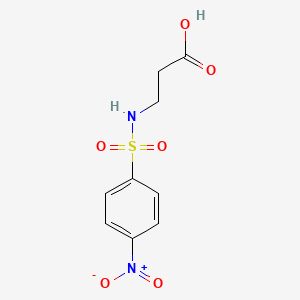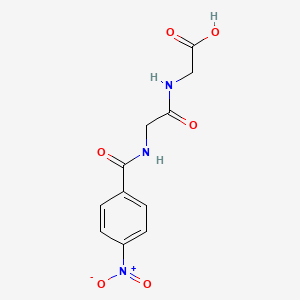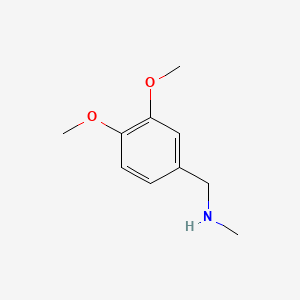
2-(4-Chlorophenoxy)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)nicotinic acid is a chemical compound with the molecular formula C12H8ClNO3 and a molecular weight of 249.65 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenoxy)nicotinic acid consists of a nicotinic acid molecule (a pyridine ring with a carboxyl group) to which a 4-chlorophenoxy group is attached . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
2-(4-Chlorophenoxy)nicotinic acid is a solid substance with a molecular weight of 249.65 . Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases or safety data sheets.Scientific Research Applications
Analysis and Trends in Herbicide Toxicity Studies
The scientific research around 2-(4-Chlorophenoxy)nicotinic acid, commonly associated with the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), has significantly advanced, particularly in the context of toxicology and environmental impact. A scientometric review highlighted the rapid advancements in understanding the toxicology and mutagenicity of 2,4-D, emphasizing the focused research on occupational risks, neurotoxicity, resistance, tolerance to herbicides, and impacts on non-target species, especially aquatic ones. This body of work has fostered collaborative efforts, leading to substantial progress in this field (Zuanazzi, Ghisi, & Oliveira, 2020).
Anticancer Potential of Nicotinic Acid Derivatives
Nicotinic acid, a component related to 2-(4-Chlorophenoxy)nicotinic acid, and its derivatives have shown potential in anticancer research. These compounds, particularly noted for their wide variety of biological properties, are under investigation for their anticancer efficacy. The review on synthetic approaches and the investigation of the anticancer potential of nicotinamide derivatives underlines the substantial work done in this area. It suggests that nicotinic acid derivatives could be a valuable avenue for developing efficient anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).
Environmental Impact and Biodegradation of Herbicides
Research has also focused on the environmental fate, behavior, and ecotoxicological effects of 2,4-D, a closely related compound to 2-(4-Chlorophenoxy)nicotinic acid. A critical evaluation of its environmental presence demonstrates its potential lethal effects on non-target organisms and stresses the need for localized mitigation strategies to prevent environmental contamination. The review underscores the urgency of further exploring the fate, accumulation, and impacts of low-level exposure to these compounds to inform regulation and protection measures (Islam et al., 2017).
Herbicide Sorption and Environmental Persistence
The sorption behavior of phenoxy herbicides, including 2,4-D, in soil, organic matter, and minerals has been systematically reviewed. This research provides insight into the mechanisms by which these herbicides interact with various environmental components, highlighting the role of soil organic matter and iron oxides as significant sorbents. Understanding the sorption dynamics is crucial for assessing the environmental persistence and mobility of these herbicides, informing effective environmental management practices (Werner, Garratt, & Pigott, 2012).
Safety And Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling it . In case of inhalation, skin contact, or eye contact, appropriate first aid measures should be taken .
properties
IUPAC Name |
2-(4-chlorophenoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAZJGJEENAKRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346077 |
Source


|
| Record name | 2-(4-chlorophenoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)nicotinic acid | |
CAS RN |
51362-37-9 |
Source


|
| Record name | 2-(4-chlorophenoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

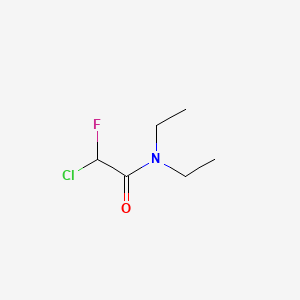
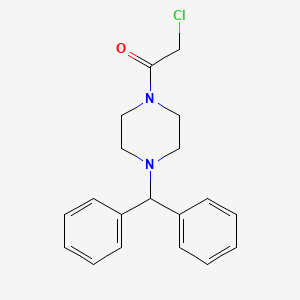
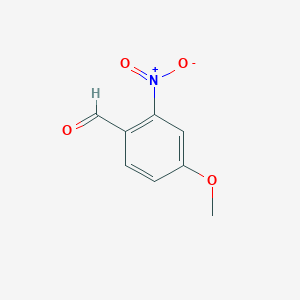
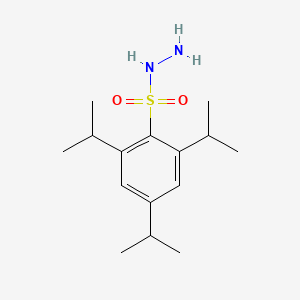
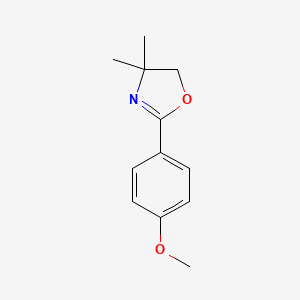

![6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B1297047.png)
![Thieno[3,2-b]thiophene-2,5-dicarbaldehyde](/img/structure/B1297048.png)
